An In-depth Technical Guide to 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3): A Predictive Analysis for Advanced Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3): A Predictive Analysis for Advanced Drug Discovery
Disclaimer: Direct experimental data for 2-Chloro-5-(1-methylcyclobutyl)pyridine (CAS 1935325-79-3) is not extensively available in public literature. This guide has been meticulously compiled by extrapolating from the known properties, reactivity, and synthetic methodologies of structurally analogous compounds. It is intended to serve as a predictive resource for researchers, scientists, and drug development professionals, providing expert insights into the potential characteristics and applications of this novel chemical entity.
Introduction: The Strategic Value of a Novel Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it an invaluable core for designing therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[3][4]
This guide focuses on the specific, yet sparsely documented, molecule: 2-Chloro-5-(1-methylcyclobutyl)pyridine. The strategic combination of three key structural motifs suggests significant potential for this compound as a building block in drug discovery:
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The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is a highly versatile synthetic handle. It readily participates in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functionalities.[5][6]
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Substitution at the 5-Position: Modification at the C5 position of the pyridine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
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The 1-Methylcyclobutyl Group: The incorporation of small, rigid, and lipophilic alkyl groups like the 1-methylcyclobutyl moiety is a modern tactic in medicinal chemistry to improve metabolic stability, enhance binding affinity by exploring hydrophobic pockets of target proteins, and fine-tune solubility.[7]
This document provides a predictive but scientifically grounded overview of the properties, synthesis, and potential utility of 2-Chloro-5-(1-methylcyclobutyl)pyridine, empowering researchers to leverage this promising building block in their synthetic and drug discovery programs.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target compound have been estimated based on data from its closest structural analogs, primarily 2-Chloro-5-methylpyridine. The addition of the 1-methylcyclobutyl group is expected to increase the molecular weight, boiling point, and lipophilicity (LogP) while decreasing its density and water solubility compared to the methyl analog.
| Property | Predicted Value | Rationale / Comparison |
| CAS Number | 1935325-79-3 | - |
| Molecular Formula | C₁₀H₁₂ClN | Calculated |
| Molecular Weight | 181.66 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on 2-Chloro-5-methylpyridine.[8] |
| Boiling Point | ~210-220 °C at 760 mmHg | Higher than 2-Chloro-5-methylpyridine (182-183 °C) due to increased mass and van der Waals forces.[9] |
| Density | ~1.05 - 1.10 g/mL | Lower than 2-Chloro-5-methylpyridine (~1.17 g/mL) as the larger alkyl group increases volume more than mass.[9] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Increased alkyl character reduces aqueous solubility compared to analogs.[10] |
| Predicted ¹H NMR | Aromatic protons (~7.5-8.5 ppm), methyl singlet (~1.5 ppm), cyclobutyl multiplets (~1.8-2.5 ppm) | Chemical shifts are estimated based on standard ranges and analog data. |
| Predicted ¹³C NMR | Aromatic carbons (~120-155 ppm), quaternary cyclobutyl carbon, aliphatic carbons (~20-40 ppm) | Based on standard chemical shift values. |
Proposed Synthesis: A Cross-Coupling Approach
Given the structure, a transition metal-catalyzed cross-coupling reaction represents the most logical and efficient synthetic strategy. A Suzuki-Miyaura coupling is proposed due to its broad functional group tolerance and generally mild reaction conditions. The key disconnection involves forming the C-C bond between the pyridine C5 position and the quaternary carbon of the 1-methylcyclobutyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis starting from the commercially available 2-chloro-5-bromopyridine and a custom-prepared boronic ester.
Step 1: Preparation of 2-(1-methylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Rationale: The required boronic ester is not commonly stocked and must be prepared. This can be achieved via the borylation of a Grignard reagent formed from 1-bromo-1-methylcyclobutane.
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To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
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Add a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous Tetrahydrofuran (THF) to initiate Grignard formation.
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Once the Grignard reagent is formed, cool the reaction mixture to -78 °C.
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Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
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Rationale: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective reaction at the 5-position.
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To a reaction vessel, add 2-chloro-5-bromopyridine (1.0 eq), the crude 2-(1-methylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium carbonate (3.0 eq).
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Evacuate and backfill the vessel with an inert atmosphere.
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Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio).
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Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, 2-Chloro-5-(1-methylcyclobutyl)pyridine.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Predicted Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-5-(1-methylcyclobutyl)pyridine lies in the orthogonal reactivity of its functional groups. The 2-chloro substituent is the primary site for further elaboration.
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Cross-Coupling Reactions: The C2-Cl bond is activated for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, creating a diverse library of compounds from a single intermediate.[5][11]
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr at the 2-position with a range of nucleophiles, including amines, alcohols, and thiols. This is a direct and often metal-free method to install key pharmacophoric groups.[12]
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N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack and enabling further functionalization.
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Basicity: The pyridine nitrogen provides a basic site (predicted pKa of the conjugate acid ~2-3), allowing for salt formation to improve solubility and handling properties.[13]
Potential Synthetic Transformations
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